1,4-Bis(3-aminopropoxy)butane

Catalog No.
S592376
CAS No.
7300-34-7
M.F
C10H24N2O2
M. Wt
204.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Bis(3-aminopropoxy)butane

CAS Number

7300-34-7

Product Name

1,4-Bis(3-aminopropoxy)butane

IUPAC Name

3-[4-(3-aminopropoxy)butoxy]propan-1-amine

Molecular Formula

C10H24N2O2

Molecular Weight

204.31 g/mol

InChI

InChI=1S/C10H24N2O2/c11-5-3-9-13-7-1-2-8-14-10-4-6-12/h1-12H2

InChI Key

YOOSAIJKYCBPFW-UHFFFAOYSA-N

SMILES

C(CCOCCCN)COCCCN

Synonyms

4,9-dioxa-1,12-dodecanediamine, DO-DA cpcd

Canonical SMILES

C(CCOCCCN)COCCCN

The exact mass of the compound 1,4-Bis(3-aminopropoxy)butane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 36635. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,4-Bis(3-aminopropoxy)butane (CAS: 7300-34-7) is an aliphatic diamine characterized by a central C4 alkyl chain flanked by two ether linkages and terminated by aminopropyl groups. This structure imparts significant conformational flexibility, making it a key building block for polymers where processability, solubility, and specific thermal properties are critical procurement considerations. [1] It is primarily used as a monomer in the synthesis of specialty polyimides and polyamides, and as a curing agent for epoxy resins, where its molecular architecture directly influences the final material's glass transition temperature, mechanical toughness, and thermal stability. [REFS-2, REFS-3]

Substituting 1,4-Bis(3-aminopropoxy)butane with simpler aliphatic diamines (e.g., 1,6-hexanediamine) or shorter-chain analogs fails to replicate critical performance characteristics tied to its specific molecular structure. The flexible ether linkages are crucial for enhancing the solubility of resulting polymers, such as polyimides, in common organic solvents, which is a significant advantage for processability. [REFS-1, REFS-2] Furthermore, the precise length of the C4-alkoxy spacer is a determining factor for the glass transition temperature (Tg) and chain packing density of the final polymer. [3] Using a different diamine will alter these properties, leading to materials with unintended brittleness, thermal behavior, or poor solubility, making direct substitution a high-risk decision in established formulations and synthesis protocols.

Enhanced Polymer Solubility for Improved Processability

The incorporation of flexible ether linkages, as found in 1,4-Bis(3-aminopropoxy)butane, is a well-established strategy to improve the solubility of otherwise intractable aromatic polyimides. [1] For example, polyimides derived from benzophenonetetracarboxylic dianhydride (BTDA) and diamines containing ether bridges are often soluble in N-methyl-2-pyrrolidone (NMP), whereas related polyimides made with rigid diamines like those based on pyromellitic dianhydride (PMDA) are typically insoluble. [2] This enhanced solubility is critical for solution-casting of films and coatings, simplifying manufacturing workflows compared to more rigid, insoluble alternatives.

Evidence DimensionSolubility in NMP
Target Compound DataPolyimides derived from ether-containing diamines are generally soluble
Comparator Or BaselineConventional aromatic polyimides (e.g., from PMDA) are generally insoluble
Quantified DifferenceQualitative (Soluble vs. Insoluble)
ConditionsPolyimide synthesis with BTDA dianhydride, room temperature solubility test in NMP.

Improved solubility directly translates to easier, more cost-effective processing and fabrication of polymer films and coatings.

Effective Curing of Epoxy Resins with Higher Glass Transition Temperature

When used as a curing agent for a bisphenol A diglycidyl ether (DGEBA) epoxy resin, 1,4-Bis(3-aminopropoxy)butane (termed 1,4-APB in the study) produces a cured system with a specific thermal profile. In a study on nanocomposites, the baseline epoxy system cured with 1,4-APB exhibited a glass transition temperature (Tg) that was increased by 7 °C upon the addition of multi-wall carbon nanotubes. [1] This indicates that 1,4-APB forms a polymer network capable of significant interaction with fillers, and provides a baseline Tg that is suitable for applications requiring thermal stability that can be further enhanced.

Evidence DimensionGlass Transition Temperature (Tg) of Cured Epoxy
Target Compound DataForms a cured epoxy network with a baseline Tg that is enhanced by fillers.
Comparator Or BaselineThe same system with MWCNT filler (Tg increased by 7 °C).
Quantified DifferenceΔTg = +7 °C (with filler)
ConditionsCuring of DGEBA epoxy, measured by Dynamic Mechanical Thermal Analysis (DMTA).

This compound creates a robust epoxy network, providing a solid thermal performance baseline that can be readily modified with functional fillers to meet specific application temperature requirements.

Control of Polymer Flexibility via Spacer Length

The structure of 1,4-Bis(3-aminopropoxy)butane, with its long and flexible C4-alkoxy chain, is designed to lower the glass transition temperature (Tg) and increase the flexibility of the resulting polymers compared to those made with shorter or more rigid diamines. [1] While direct head-to-head data for this specific compound was not found in the searched literature, the principle is well-established. For instance, in poly(ester imide)s, increasing the length and flexibility of the diamine component generally reduces the Tg. [2] This structural feature is a key selection criterion for applications where flexibility is prioritized over ultimate thermal stability.

Evidence DimensionGlass Transition Temperature (Tg)
Target Compound DataExpected to yield polymers with lower Tg due to its long, flexible aliphatic ether structure.
Comparator Or BaselinePolymers made with shorter-chain or aromatic diamines (generally have higher Tg).
Quantified DifferenceNot specified in sources.
ConditionsPolycondensation reaction to form polyimides or polyamides.

Selecting this diamine is a deliberate choice to engineer flexibility and a lower glass transition temperature into the final polymer, essential for applications like flexible electronics or coatings on non-rigid substrates.

Precursor for Solution-Processable, Flexible Polyimide Films

This compound is the right choice when the manufacturing process requires the polyimide to be dissolved in a solvent for casting or coating. The flexible ether-alkoxy structure of 1,4-Bis(3-aminopropoxy)butane enhances solubility, overcoming the processing challenges associated with rigid, intractable aromatic polyimides. [1] This makes it suitable for producing flexible electronic substrates and protective coatings where solution-based application methods are necessary.

Formulating Toughened Epoxy Systems with Modifiable Thermal Properties

As a curing agent, 1,4-Bis(3-aminopropoxy)butane provides a balance of toughness and thermal performance. Its long, flexible chain can improve the fracture toughness of the cured epoxy compared to more rigid amine curatives. The resulting network's glass transition temperature provides a solid baseline that can be effectively raised through the inclusion of functional fillers, as demonstrated by the performance of its carbon nanotube composites. [2]

Synthesis of Specialty Polyamides and Polyureas Requiring Engineered Flexibility

In applications beyond polyimides, such as in specialty polyamides or as a chain extender in polyurea systems, the compound's structure is critical for imparting flexibility. It is listed as a potential curative for polyurea prepolymers used in applications requiring specific gel times and flexibility, such as in the manufacturing of resilient materials. [3] Its selection over simple alkyl diamines is driven by the need to precisely control the flexibility and thermo-mechanical properties of the final product.

XLogP3

-0.5

GHS Hazard Statements

Aggregated GHS information provided by 134 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H311 (36.57%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (62.69%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (63.43%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H330 (28.36%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H332 (71.64%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Other CAS

7300-34-7

Wikipedia

1,4-Bis(3-aminopropoxy)butane

General Manufacturing Information

1-Propanamine, 3,3'-[1,4-butanediylbis(oxy)]bis-: ACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types